4-羧乙氧基苯甲酰甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ethyl 4-carboethoxybenzoylformate and related derivatives involves multiple steps, including condensation reactions, functional group transformations, and purification techniques. A study demonstrated the synthesis of ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, showcasing the use of spectroscopic and X-ray diffraction techniques for characterization (Haroon et al., 2019).

Molecular Structure Analysis

The molecular structure of ethyl 4-carboethoxybenzoylformate derivatives has been elucidated through various analytical techniques, including FT-IR, NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction. These studies provide insights into the compound's optimized geometry, nonlinear optical properties, and frontier molecular orbitals (Haroon et al., 2019).

Chemical Reactions and Properties

Ethyl 4-carboethoxybenzoylformate participates in various chemical reactions, including heterocyclization and polymerization, due to its reactive functional groups. These reactions are crucial for synthesizing complex molecules with specific structural and functional properties. For example, ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with ethyl acetoacetate to give hydrazone derivatives, indicating the compound's versatility in chemical synthesis (Wardaman, 2000).

Physical Properties Analysis

The physical properties of ethyl 4-carboethoxybenzoylformate, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. Single-crystal X-ray diffraction studies reveal the compound's crystalline nature and packing in the solid state, providing valuable information for its application in material science and engineering (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of ethyl 4-carboethoxybenzoylformate, including reactivity, stability, and functional group interactions, are crucial for its application in organic synthesis. Studies employing density functional theory (DFT) and natural bond orbital (NBO) analysis have provided insights into the compound's electronic structure and charge distribution, facilitating the design of chemical reactions and synthesis pathways (Haroon et al., 2019).

科学研究应用

1. 合成和光谱表征

4-羧乙氧基苯甲酰甲酸乙酯参与各种有机化合物的合成。例如,使用 1H NMR、13C NMR、FT-IR、UV-Vis 和 X 射线衍射等光谱技术合成了乙基-2-(2-(2-甲基苄叉)肼基)噻唑-4-羧酸酯和类似的化合物。这些化合物表现出显着的非线性光学 (NLO) 性能,使其对于技术应用具有重要意义 (Haroon et al., 2019)。

2. 抗菌和抗氧化研究

4-羧乙氧基苯甲酰甲酸乙酯衍生物已被探索其抗菌和抗氧化活性。由 4-羧乙氧基苯甲酰甲酸乙酯合成的特定化合物显示出优异的抗菌和抗真菌性能。这些化合物还表现出显着的抗氧化潜力,突出了它们在药物应用中的潜力 (Raghavendra et al., 2016)。

3. 多种三氟甲基杂环合成

4-羧乙氧基苯甲酰甲酸乙酯是合成多种三氟甲基杂环的多功能中间体。使用催化的卡宾 X-H 插入反应,可以从这种重氮酮酯合成各种三氟甲基-恶唑、-噻唑、-咪唑、-1,2,4-三嗪和-吡啶 (Honey et al., 2012)。

4. 降血脂活性

已合成与 4-羧乙氧基苯甲酰甲酸乙酯相关的化合物并评估了其在大鼠中的潜在降血脂活性。这些化合物抑制胆固醇和游离脂肪酸的生物合成,使其在研究脂质代谢和潜在治疗剂中具有价值 (Baggaley et al., 1977)。

5. 环境归趋和光催化特性

已研究了 4-羧乙氧基苯甲酰甲酸乙酯衍生物(如 4-氨基苯甲酸乙酯)的环境行为和光催化特性。这些研究包括调查它们在环境水中的存在及其转化产物,有助于了解它们的环境影响 (Li et al., 2017)。

属性

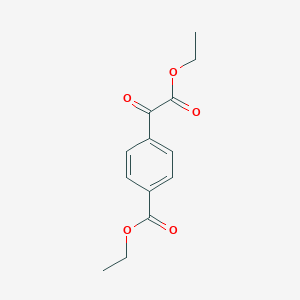

IUPAC Name |

ethyl 4-(2-ethoxy-2-oxoacetyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-3-17-12(15)10-7-5-9(6-8-10)11(14)13(16)18-4-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWAXIMAWDPJQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545253 |

Source

|

| Record name | Ethyl 4-[ethoxy(oxo)acetyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102697-43-8 |

Source

|

| Record name | Ethyl 4-[ethoxy(oxo)acetyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。